REACTION_SMILES
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[CH3:19][CH:20]1[CH:21]([c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[O:22][c:23]2[cH:24][cH:25][c:26]([OH:31])[cH:27][c:28]2[CH:29]1[OH:30].[F:1][c:2]1[cH:3][c:4]([CH:5]2[CH2:6][CH2:7][c:8]3[c:9]([cH:10][cH:11][c:12]([OH:13])[cH:14]3)[O:15]2)[cH:16][cH:17][cH:18]1>>[CH3:19][CH:20]1[CH:21]([c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[O:22][c:23]2[cH:24][cH:25][c:26]([OH:31])[cH:27][c:28]2[CH2:29]1
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Name
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CC1C(O)c2cc(O)ccc2OC1c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1C(O)c2cc(O)ccc2OC1c1ccccc1
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Name
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Oc1ccc2c(c1)CCC(c1cccc(F)c1)O2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)CCC(c1cccc(F)c1)O2
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Name
|
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Type
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product
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Smiles
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CC1Cc2cc(O)ccc2OC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |